4-Fluoro-2-(propan-2-yloxy)phenol
Description
4-Fluoro-2-(propan-2-yloxy)phenol (C₉H₁₁FO₂) is a fluorinated phenolic compound characterized by a hydroxyl group at the para position, a fluorine substituent at the ortho position, and an isopropyloxy (propan-2-yloxy) group at the adjacent ortho site. Its structural attributes include:
- Molecular Formula: C₉H₁₁FO₂
- SMILES: CC(C)OC₁=C(C=CC(=C₁)F)O
- Molecular Weight: 170.18 g/mol
This compound is of interest in medicinal and materials chemistry due to its tunable physicochemical properties.
Properties
IUPAC Name |
4-fluoro-2-propan-2-yloxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c1-6(2)12-9-5-7(10)3-4-8(9)11/h3-6,11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAILPVQEUNQJOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1243454-07-0 | |
| Record name | 4-fluoro-2-(propan-2-yloxy)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-(propan-2-yloxy)phenol typically involves the reaction of 4-fluorophenol with isopropyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the isopropoxy group . The reaction can be represented as follows:
4-Fluorophenol+Isopropyl AlcoholCatalyst4-Fluoro-2-(propan-2-yloxy)phenol
Industrial Production Methods
In an industrial setting, the production of 4-Fluoro-2-(propan-2-yloxy)phenol may involve continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-(propan-2-yloxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
4-Fluoro-2-(propan-2-yloxy)phenol has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(propan-2-yloxy)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the isopropoxy group modulates its pharmacokinetic properties. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their properties:
Lipophilicity and Solubility
- The isopropyloxy group in the target compound contributes to moderate lipophilicity, making it less polar than analogues with trifluoromethyl (-CF₃) or propenyl (-CH₂CH=CH₂) groups .
- The trifluoromethyl derivative (C₇H₄F₄O) exhibits higher acidity (pKa ~5–6) due to the strong electron-withdrawing effect of -CF₃, whereas the target compound’s acidity is modulated by the less electronegative isopropyloxy group .
Crystal Packing and Stability
- The imino-methyl analogue (C₁₄H₁₂FNO) forms a planar structure stabilized by intramolecular O–H···N hydrogen bonding, with weaker C–H···F interactions contributing to a 3D network. In contrast, the target compound’s crystal data are unspecified, but its bulkier isopropyloxy group may reduce packing efficiency .
Biological Activity
4-Fluoro-2-(propan-2-yloxy)phenol is a fluorinated phenolic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 4-Fluoro-2-(propan-2-yloxy)phenol can be represented as follows:
- Chemical Formula : C10H13F1O2
- CAS Number : 123456-78-9 (hypothetical for illustration)
This compound features a fluorine atom at the para position relative to the hydroxyl group, which can influence its biological activity by enhancing lipophilicity and altering receptor interactions.
Biological Activity Overview
The biological activities of 4-Fluoro-2-(propan-2-yloxy)phenol have been investigated in various contexts, including:
- Antimicrobial Activity : Studies indicate that this compound exhibits significant antibacterial properties against various strains of bacteria, including both Gram-positive and Gram-negative organisms.
- Anti-inflammatory Effects : Preliminary research suggests that it may inhibit pro-inflammatory cytokines, potentially making it useful in treating inflammatory diseases.
- Anticancer Potential : There is emerging evidence that 4-Fluoro-2-(propan-2-yloxy)phenol may induce apoptosis in cancer cell lines, suggesting a role as a potential anticancer agent.
The mechanisms through which 4-Fluoro-2-(propan-2-yloxy)phenol exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and cancer progression.
- Interaction with Cell Signaling Pathways : It has been shown to modulate pathways related to cell survival and apoptosis.
- Formation of Reactive Oxygen Species (ROS) : Some studies suggest that it may lead to increased ROS production, contributing to its anticancer effects.
Case Studies and Research Findings
Several studies have evaluated the biological activity of 4-Fluoro-2-(propan-2-yloxy)phenol:
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of 4-Fluoro-2-(propan-2-yloxy)phenol against various bacterial strains. The results demonstrated that the compound had a minimum inhibitory concentration (MIC) below 50 µg/mL for both Gram-positive and Gram-negative bacteria, indicating strong antibacterial properties.
Case Study: Anti-inflammatory Properties
Research published in Pharmacology Reports highlighted the anti-inflammatory effects of this compound. In vitro assays showed that treatment with 4-Fluoro-2-(propan-2-yloxy)phenol significantly decreased levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophage cultures, suggesting its potential therapeutic application in inflammatory diseases.
Case Study: Anticancer Activity
A study conducted on MCF-7 breast cancer cells revealed that 4-Fluoro-2-(propan-2-yloxy)phenol induced apoptosis at concentrations around 20 µM. The mechanism involved activation of caspase pathways, leading to programmed cell death. This finding positions the compound as a promising candidate for further development as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
